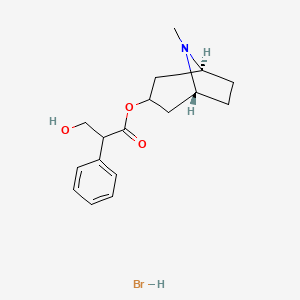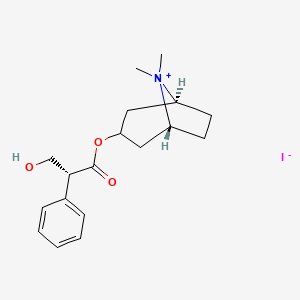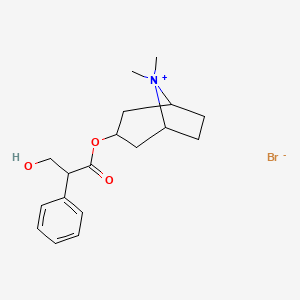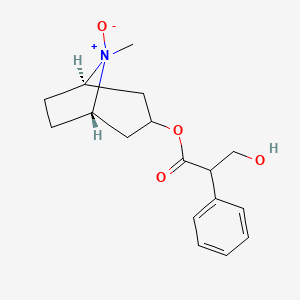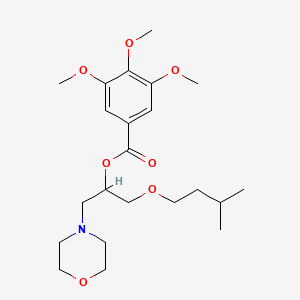
Amoproxan
描述
Amoproxan is a coronary dilator agent . It was once used as a coronary artery dilator and anti-arrhythmic, but it appears to have been withdrawn from production .
Molecular Structure Analysis
Amoproxan has the molecular formula C22H35NO7 . Its exact mass is 425.24 and its molecular weight is 425.52 . The elemental composition of Amoproxan is Carbon © 62.10%, Hydrogen (H) 8.29%, Nitrogen (N) 3.29%, and Oxygen (O) 26.32% .
科学研究应用
Role in Cancer Treatment and Cellular Mechanisms:
- Amoproxan, also known as amethopterin or methotrexate, has been extensively studied for its role in cancer treatment. It's known as an antimetabolite and antifolate drug with anti-inflammatory properties. It's used to treat autoimmune diseases like psoriasis and rheumatoid arthritis, as well as various types of cancer, including breast cancer, lymphoma, and lung cancer (Tousson et al., 2014).
- Its mechanism of action primarily involves inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cellular replication. This action is instrumental in preventing DNA synthesis in rapidly dividing cancer cells (Bertino, 1963).
Influence on Cellular Apoptosis Pathways:
- Research has shown that amoproxan can induce apoptosis in human cancer cells by activating caspase 8 in the extrinsic death receptor pathway and influencing mitochondria. This indicates its role in promoting programmed cell death, a key mechanism in controlling cancer cell proliferation (Zhou et al., 2006).
Impact on Antimicrobial Resistance and Infectious Diseases:
- Although not directly related to amoproxan, studies on similar compounds show the importance of scientific antimicrobial management strategies in optimizing the use of such drugs. This highlights the broader context in which amoproxan-like drugs are used, particularly in managing drug resistance and optimizing treatment protocols (Yang et al., 2019).
Beyond Dihydrofolate Reductase Inhibition:
- Recent studies suggest that apart from inhibiting dihydrofolate reductase, amoproxan may also affect other intracellular pathways independent of folate metabolism. This broadens the understanding of its pharmacology and therapeutic mechanisms, potentially opening up new avenues for treatment strategies (Šrámek et al., 2017).
属性
IUPAC Name |
[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPRDAUBGOISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048838 | |
| Record name | Amoproxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amoproxan | |
CAS RN |
22661-76-3 | |
| Record name | Amoproxan [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoproxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOPROXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RL57FCYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



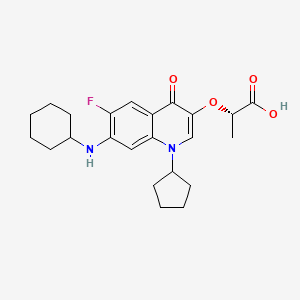
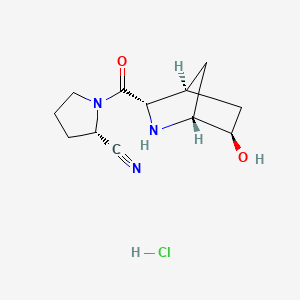
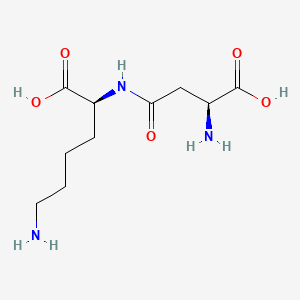
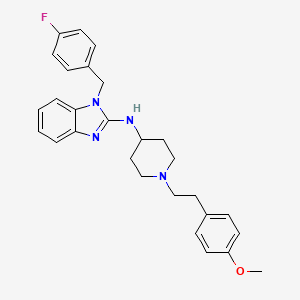
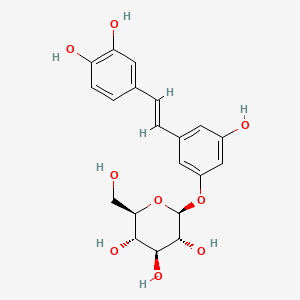
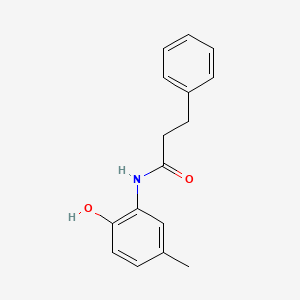
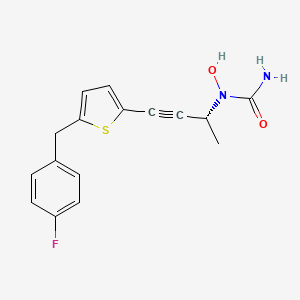
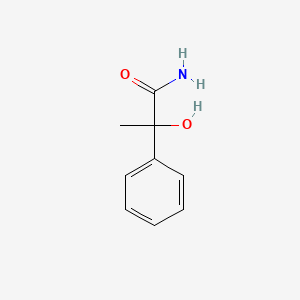
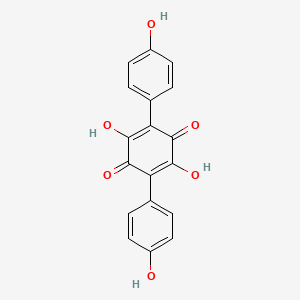
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
